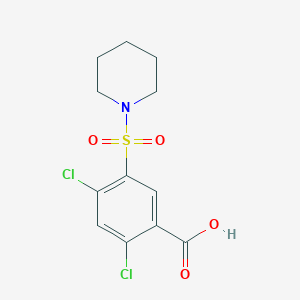

2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid

Vue d'ensemble

Description

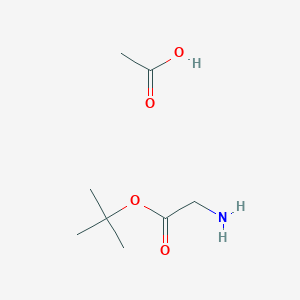

“2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C12H13Cl2NO4S and a molecular weight of 338.2 .

Synthesis Analysis

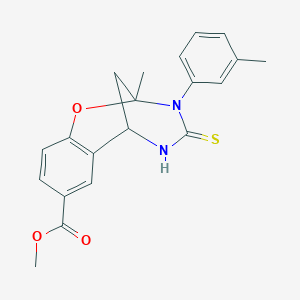

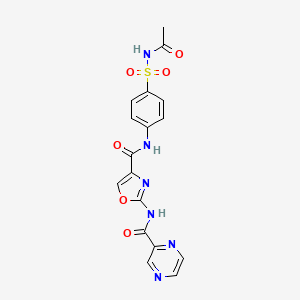

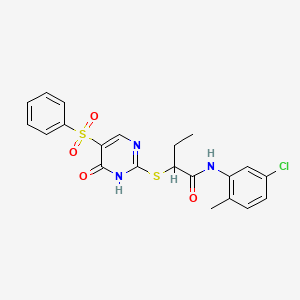

While specific synthesis methods for “2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid” were not found, research on similar compounds suggests the use of protocols available on the functionalizing deboronation of alkyl boronic esters . Another study discusses the design and synthesis of sulfonamides conjugated with acetamide fragments, which exhibit antimicrobial and anticancer activities .Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The molecular formula is C12H13Cl2NO4S.Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid” include its molecular weight of 338.21 . More detailed properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique

Pharmaceutical Drug Development

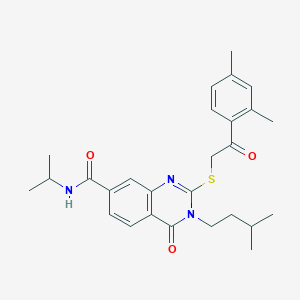

2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid: is a compound that can be utilized in the development of new pharmaceutical drugs. Its structure, which includes a piperidine ring, is a common motif in many pharmacologically active molecules. The piperidine moiety is known to be a key building block in the synthesis of various therapeutic agents, including antihypertensive drugs, analgesics, antipsychotics, and antihistamines .

Synthesis of Piperidine Derivatives

This compound serves as a precursor in the synthesis of a wide range of piperidine derivatives. These derivatives are significant due to their presence in numerous classes of pharmaceuticals and alkaloids. The versatility of the piperidine ring allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are crucial for medicinal chemistry research .

Biological Activity Studies

The benzoic acid moiety of 2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid offers a functional group that is amenable to further chemical modifications. This characteristic is essential for the study of structure-activity relationships (SAR) in drug discovery, where researchers can modify the molecule to optimize its biological activity and pharmacokinetic properties .

Chemical Biology Probes

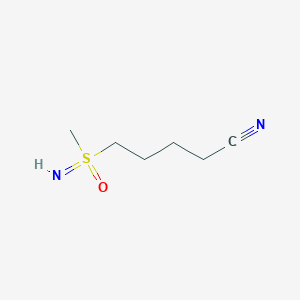

Researchers can use this compound as a chemical probe to study biological systems. By incorporating the compound into biomolecules or enzymes, scientists can investigate the molecular mechanisms of diseases and identify potential therapeutic targets. The sulfonyl group, in particular, can act as a handle for further conjugation with biomolecules .

Material Science Applications

In material science, 2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid can be used to synthesize polymers with specific properties. The dichloro and sulfonyl groups can facilitate cross-linking reactions, leading to the creation of novel materials with potential applications in biodegradable plastics, coatings, and adhesives .

Analytical Chemistry Reagents

The compound’s unique structure makes it suitable for use as a reagent in analytical chemistry. It can be employed in the development of new chromatographic methods or as a standard in mass spectrometry to quantify the presence of similar compounds in complex mixtures .

Safety And Hazards

Orientations Futures

The future directions for “2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid” could involve further exploration of its potential biological activities, given the known activities of similar compounds . Additionally, more research could be conducted to optimize its synthesis and understand its reactivity .

Propriétés

IUPAC Name |

2,4-dichloro-5-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO4S/c13-9-7-10(14)11(6-8(9)12(16)17)20(18,19)15-4-2-1-3-5-15/h6-7H,1-5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSIRTDPQHCVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929534.png)

![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)

![N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2929544.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2929549.png)

![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2929556.png)